

Understanding the L28R Mutation & Resistance Mechanism

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Trimethoprim lactate

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Q: What is the fundamental mechanism of trimethoprim (TMP) resistance in the E. coli L28R DHFR mutant?

Unlike most resistance mutations that reduce a drug's binding affinity, the **L28R mutant employs a unique, indirect mechanism**. Research shows that the mutation does not significantly weaken TMP binding but instead **increases the enzyme's affinity for its natural substrate, dihydrofolate (DHF)** [1] [2].

The substitution of Leucine for Arginine at position 28 creates a new, positively charged residue in the active site. This arginine side chain dynamically forms extra hydrogen bonds with the glutamate tail of the DHF substrate [3] [4]. This leads to prolonged binding of the substrate and product, which allows the enzyme to maintain a sufficient product formation rate even in the presence of the competitive inhibitor TMP [2]. In essence, the resistant mutant "outcompetes" the drug by holding onto its substrate more tightly.

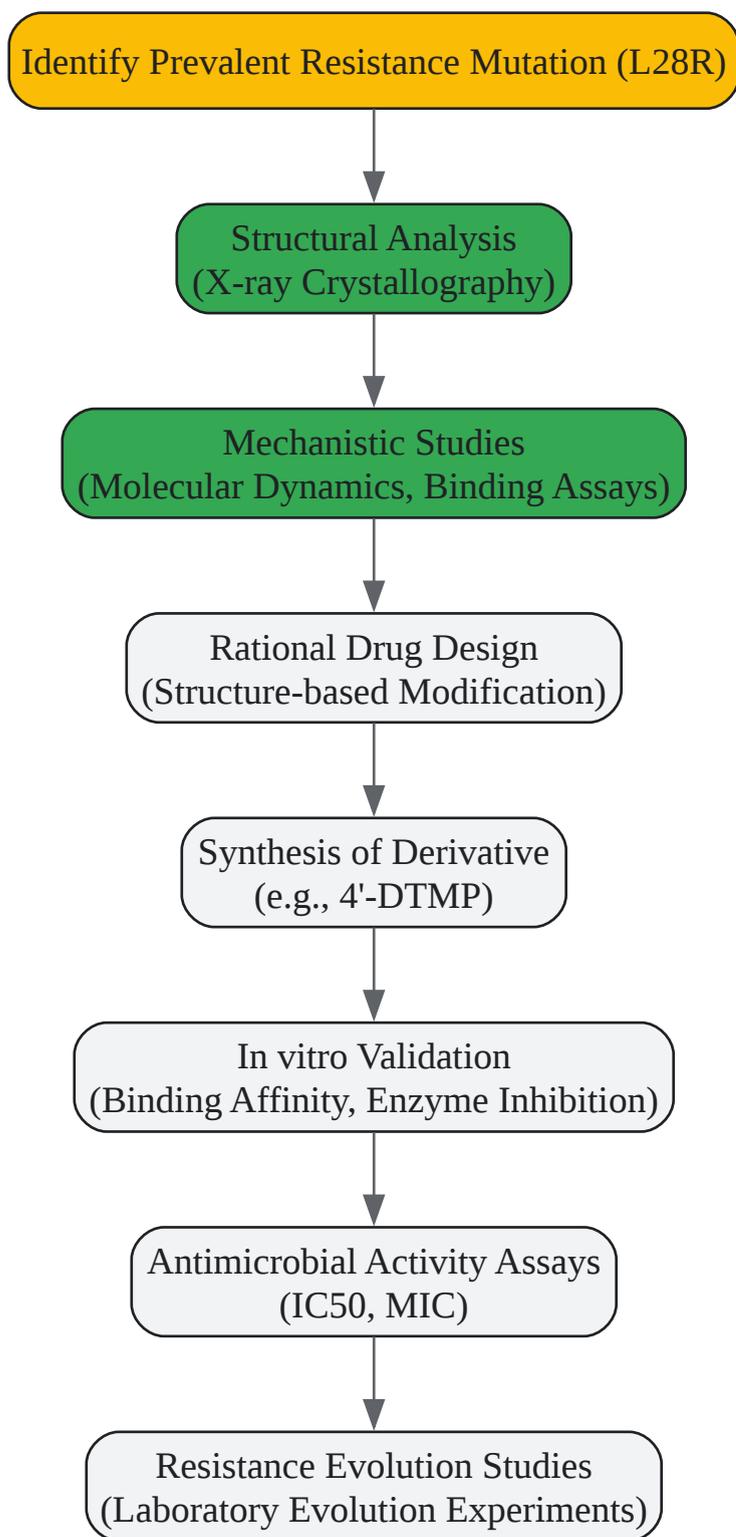
Experimental Approaches to Overcome L28R Resistance

Q: What strategies have been successful in developing inhibitors against L28R-containing strains?

A primary strategy has been to design drug derivatives that target the unique structural features of the mutant enzyme.

1. Targeted Inhibitor Design: 4'-DTMP The most prominent example is the development of **4'-desmethyltrimethoprim (4'-DTMP)** [4]. This derivative was rationally designed based on the crystal structure of the L28R mutant.

- **Design Rationale:** The arginine side chain at position 28 is oriented toward the tail of the TMP molecule. Replacing the non-polar methyl group at the 4' position of TMP with a polar hydroxyl group was predicted to introduce new, favorable electrostatic or hydrogen-bonding interactions with the arginine residue [4].
- **Experimental Workflow:** The following diagram outlines the key steps in the design and validation of such a targeted inhibitor.



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2. Broad-Spectrum DHFR Inhibitors Another approach is to discover compounds that can inhibit both the wild-type DHFR and a spectrum of known TMP-resistant mutants, including L28R. One study used an

integrated computational and experimental workflow to identify a novel compound, **CD15-3** [5].

- **Methodology:** The researchers performed a structure-based virtual screen of large compound libraries against the wild-type enzyme, followed by molecular dynamics simulations and binding free energy predictions [5].
- **Outcome:** Compound CD15-3 was found to inhibit not only WT DHFR but also the TMP-resistant variants L28R, P21L, and A26T [5]. Notably, resistance to CD15-3 emerged much more slowly than to TMP in evolution experiments, and resistant strains did not have mutations in the *folA* (DHFR) gene but rather showed gene duplications of several efflux pumps [5].

Key Experimental Data & Protocols

The table below summarizes quantitative data and experimental findings for the key compounds discussed.

Compound	Target DHFR	Key Experimental Findings	Reference
Trimethoprim (TMP)	Wild-Type (WT)	Standard inhibitor; efficacy against WT <i>E. coli</i> .	[4]
	L28R Mutant	~30-90 fold reduced efficacy against isogenic <i>E. coli</i> -L28R compared to WT.	[4]
4'-Desmethyltrimethoprim (4'-DTMP)	Wild-Type (WT)	Efficacy indistinguishable from TMP against WT <i>E. coli</i> .	[4]
	L28R Mutant	30-90 fold enhanced antimicrobial activity against <i>E. coli</i> -L28R compared to TMP. Binds DHFR _{L28R} with ~2x higher affinity (lower Ki) than TMP.	[4]
CD15-3	WT, L28R, P21L, A26T	IC50 of 50–75 µM against WT and TMP-resistant strains. Dramatically delayed resistance in evolution experiments.	[5]

Detailed Experimental Protocols:

1. Measuring In Vitro Binding Affinity (K_i)

- **Purpose:** To determine the inhibition constant of a compound (e.g., TMP or 4'-DTMP) for purified DHFR enzyme.
- **Method:** Use purified WT or mutant DHFR proteins. Enzymatic activity is measured by monitoring the oxidation of NADPH to NADP⁺ (absorbance decrease at 340 nm) in the presence of varying concentrations of the inhibitor and the substrate DHF. The K_i value can be calculated by fitting the data to a model for competitive inhibition [4].

2. Laboratory Evolution Experiments

- **Purpose:** To study the rate and pathways of resistance evolution under drug pressure.
- **Method:** Use an automated continuous culture device like the **morbidostat**. It maintains a nearly constant selection pressure by dynamically adjusting the antibiotic concentration in bacterial cultures based on their growth. This allows for real-time observation of ascending resistance and the identification of acquired mutations through whole-genome sequencing [5] [4].

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References

1. Increased substrate affinity in the Escherichia coli L dihydrofolate... 28 R [research.rug.nl]
2. Increased substrate affinity in the Escherichia coli L dihydrofolate... 28 R [pubs.rsc.org]
3. Barrier to Kinetic Inhibition Is Manipulated by Dynamical... Enzyme [pmc.ncbi.nlm.nih.gov]
4. A trimethoprim derivative impedes antibiotic resistance evolution [nature.com]
5. Development of antibacterial compounds that constrain evolutionary... [elifesciences.org]

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